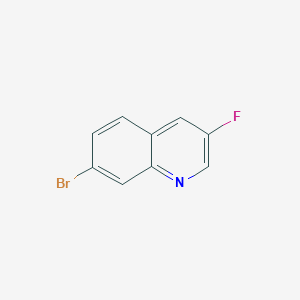

7-Bromo-3-fluoroquinoline

Overview

Description

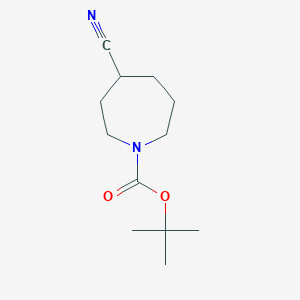

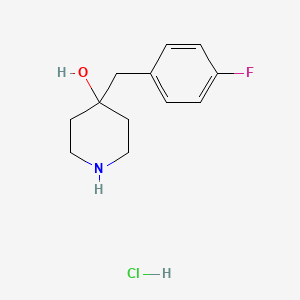

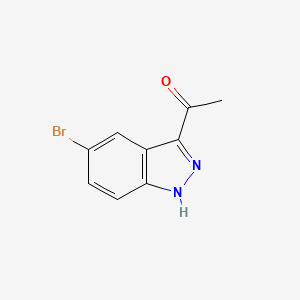

7-Bromo-3-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 7-Bromo-3-fluoroquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .

Molecular Structure Analysis

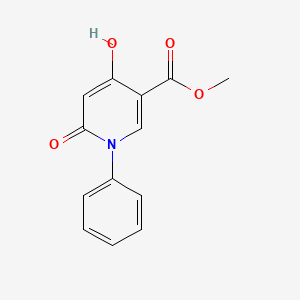

The molecular structure of 7-Bromo-3-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic compound bearing one nitrogen atom . This core is substituted at the 7th position by a bromine atom and at the 3rd position by a fluorine atom .

Chemical Reactions Analysis

Fluorinated quinolines, such as 7-Bromo-3-fluoroquinoline, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Physical And Chemical Properties Analysis

7-Bromo-3-fluoroquinoline is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature . Its molecular weight is 226.05 .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

7-Bromo-3-fluoroquinoline: is a valuable scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds. It has been utilized in the synthesis of various bioactive molecules, particularly those with potential antibacterial, antiviral, and antineoplastic properties .

Synthesis of Antibacterial Agents

The compound has been employed in the synthesis of derivatives active against resistant bacterial strains. For example, modifications of the quinoline structure have led to compounds that are effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Development of Antimalarial Drugs

Quinoline derivatives have a long history in antimalarial therapy. The introduction of a bromo and fluoro group into the quinoline ring can lead to novel compounds with enhanced activity against malaria-causing parasites .

Agricultural Chemicals

Fluorinated quinolines, including those with bromo substituents, have found applications in agriculture as pesticides or herbicides, leveraging their biological activity to protect crops from pests and diseases .

Material Science

Due to their unique electronic properties, bromo-fluoroquinolines can be used in the development of materials for electronics, such as components for liquid crystals and organic light-emitting diodes (OLEDs) .

Enzyme Inhibition

Compounds based on 7-Bromo-3-fluoroquinoline have been studied for their ability to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme activity is dysregulated .

Mechanism of Action

Target of Action

The primary targets of 7-Bromo-3-fluoroquinoline are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication .

Mode of Action

7-Bromo-3-fluoroquinoline interacts with DNA gyrase and topoisomerase IV to form complexes with DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the DNA replication process, leading to the cessation of bacterial growth and multiplication

Result of Action

The primary result of 7-Bromo-3-fluoroquinoline’s action is the inhibition of bacterial growth and multiplication by disrupting DNA replication . This makes it potentially useful in combating bacterial infections.

Safety and Hazards

Future Directions

While specific future directions for 7-Bromo-3-fluoroquinoline are not mentioned in the search results, the growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

properties

IUPAC Name |

7-bromo-3-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYRJYCUESJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739775 | |

| Record name | 7-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-fluoroquinoline | |

CAS RN |

1375108-29-4 | |

| Record name | 7-Bromo-3-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375108-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)

![(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B1445404.png)

![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)

![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)